7-Chloro-3,3-difluoroindolin-2-one
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Overview
Description
7-Chloro-3,3-difluoroindolin-2-one is a versatile small molecule scaffold that belongs to the indole family. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,3-difluoroindolin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of high-quality reagents and optimized reaction conditions ensures the production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield 3-fluoroindoles or 3,3-difluoroindolines, depending on the conditions.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Borane tetrahydrofuran complex is often used for reduction reactions.
Substitution: Methanesulfonic acid and diethylaminosulfur trifluoride are frequently used reagents
Major Products:
Oxidation: Oxindole derivatives.
Reduction: 3-Fluoroindoles and 3,3-difluoroindolines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
7-Chloro-3,3-difluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
- 3-Fluoroindoles
- 3,3-Difluoroindolines
- 5-Chloro-3,3-difluoroindolin-2-one
Comparison: 7-Chloro-3,3-difluoroindolin-2-one stands out due to its unique combination of chlorine and fluorine substituents on the indole nucleus. This structural feature imparts distinct electronic and steric properties, enhancing its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C8H4ClF2NO |
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Molecular Weight |
203.57 g/mol |
IUPAC Name |
7-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
InChI Key |
VBZKWFOJKHTOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(F)F |
Origin of Product |
United States |
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